
((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane is a complex organic compound characterized by the presence of bromine, chlorine, and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane typically involves multiple steps. One common approach is to start with the bromination and chlorination of a phenyl ring, followed by the introduction of a tetrahydrofuran-3-yl group. The final step involves the attachment of a trimethylsilane group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and real-time monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, this compound may be used as a probe to study biological processes at the molecular level. Its unique structure allows it to interact with specific biomolecules, providing insights into their function and behavior.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of ((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran
Uniqueness
((5-Bromo-2-chlorophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methoxy)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts specific chemical properties. This makes it distinct from other similar compounds and allows for unique applications in various fields.
Eigenschaften
Molekularformel |
C20H24BrClO3Si |
|---|---|
Molekulargewicht |
455.8 g/mol |
IUPAC-Name |
[(5-bromo-2-chlorophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methoxy]-trimethylsilane |
InChI |
InChI=1S/C20H24BrClO3Si/c1-26(2,3)25-20(18-12-15(21)6-9-19(18)22)14-4-7-16(8-5-14)24-17-10-11-23-13-17/h4-9,12,17,20H,10-11,13H2,1-3H3/t17-,20?/m0/s1 |
InChI-Schlüssel |
KHXCKOCBMNHKMK-DIMJTDRSSA-N |
Isomerische SMILES |
C[Si](C)(C)OC(C1=CC=C(C=C1)O[C@H]2CCOC2)C3=C(C=CC(=C3)Br)Cl |
Kanonische SMILES |
C[Si](C)(C)OC(C1=CC=C(C=C1)OC2CCOC2)C3=C(C=CC(=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


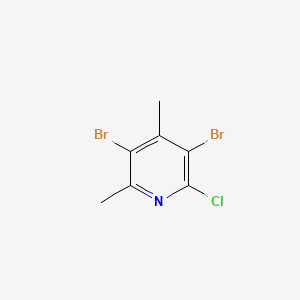

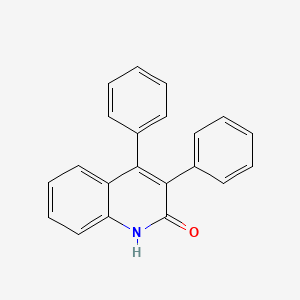
![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)
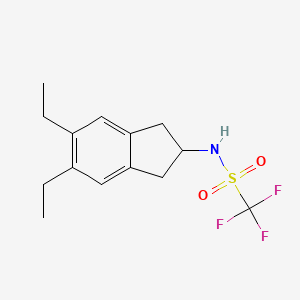


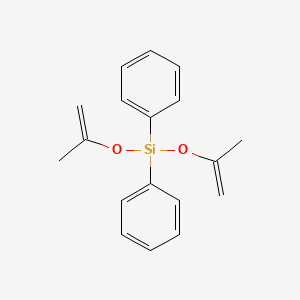
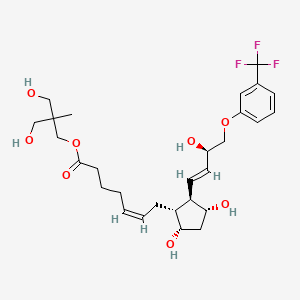


![ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15062602.png)
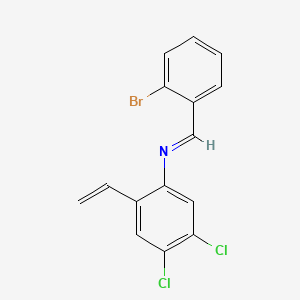
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B15062615.png)
